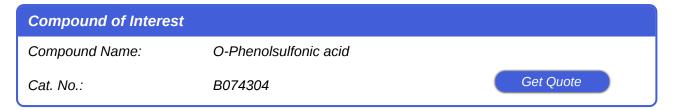


An In-depth Technical Guide to the Solubility of O-Phenolsulfonic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **O-PhenoIsulfonic acid** (also known as 2-hydroxybenzenesulfonic acid). Due to a lack of extensive, publicly available quantitative solubility data, this guide focuses on qualitative solubility, theoretical considerations, and detailed experimental protocols for determining solubility.

Introduction to O-PhenoIsulfonic Acid

O-PhenoIsulfonic acid is an aromatic organic compound with the chemical formula $C_6H_6O_4S$. It is characterized by a hydroxyl group and a sulfonic acid group attached to a benzene ring in the ortho position. It is a strong acid and is known to be a metabolite of phenol.[1][2][3] This compound and its derivatives are utilized in various applications, including as laboratory reagents, in water analysis, and in the manufacturing of pharmaceuticals.[1][4]

Solubility Profile of O-Phenolsulfonic Acid

Comprehensive, experimentally determined quantitative solubility data for **O-PhenoIsulfonic acid** in a wide range of solvents is not readily available in published literature. However, consistent qualitative descriptions provide a general understanding of its solubility.

Qualitative Solubility Data



Solvent Class	Solvent	Solubility Description	Citation
Polar Protic	Water	Miscible	[4][5]
Alcohols (e.g., Methanol, Ethanol)	Soluble	[4][6]	
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Soluble (for the meta- isomer, suggesting potential solubility for the ortho-isomer)	[2]

Theoretical Considerations for Solubility

The high solubility of **O-PhenoIsulfonic acid** in polar protic solvents like water and alcohols can be attributed to its molecular structure. The presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups allows for strong hydrogen bonding with these solvents. The sulfonic acid group, in particular, is highly polar and readily ionizes, further enhancing its interaction with polar solvent molecules.

In less polar or nonpolar organic solvents, the solubility is expected to be significantly lower. The high polarity and hydrogen bonding capability of **O-PhenoIsulfonic acid** would lead to unfavorable interactions with nonpolar solvent molecules.

Experimental Protocol for Solubility Determination

The following is a generalized, detailed methodology for the experimental determination of the solubility of **O-PhenoIsulfonic acid** in various solvents. This protocol is based on the widely used shake-flask method.

3.1. Materials and Equipment

- O-Phenolsulfonic acid (high purity)
- Selected solvents (analytical grade)
- Analytical balance (±0.0001 g)

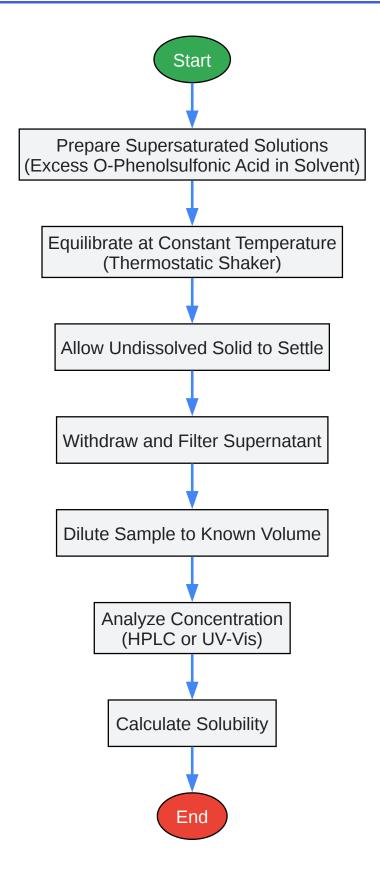


- · Thermostatically controlled shaker or water bath
- Centrifuge
- · Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer
- Syringe filters (chemically compatible with the solvent)
- pH meter (for aqueous solutions)
- 3.2. Experimental Procedure
- · Preparation of Saturated Solutions:
 - Add an excess amount of O-Phenolsulfonic acid to a known volume of the selected solvent in a series of sealed vials.
 - \circ Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).
 - Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.
 - Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
- Quantification of Solute Concentration:



- Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
- Analyze the concentration of O-Phenolsulfonic acid in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
- Calculation of Solubility:
 - The solubility (S) can be calculated using the following formula: S (g/100 mL) = (C × V × DF) / V_initial × 100 Where:
 - C = Concentration of the diluted sample from the calibration curve (g/mL)
 - V = Volume of the volumetric flask (mL)
 - DF = Dilution factor
 - V_initial = Initial volume of the supernatant collected (mL)
- 3.3. Diagram of Experimental Workflow





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Caption: Workflow for the experimental determination of **O-PhenoIsulfonic acid** solubility.



Biological Significance and Signaling Pathways

O-Phenolsulfonic acid is recognized as a metabolite in biological systems.[1][2][3] Phenolic compounds, in general, undergo Phase II metabolism where they are conjugated to form more water-soluble compounds for excretion.[7][8] This process often involves sulfation, catalyzed by sulfotransferases.[8]

While the general metabolic fate of phenolic compounds is understood, specific signaling pathways directly involving **O-Phenolsulfonic acid** have not been extensively elucidated in the scientific literature. Research has focused more on the metabolism of xenobiotics and the detoxification pathways of phenolic compounds as a class.[7][8]

4.1. Logical Relationship in Metabolism

The following diagram illustrates the general metabolic relationship of **O-PhenoIsulfonic acid**.



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Caption: General metabolic pathway of phenol to **O-Phenolsulfonic acid**.

Conclusion

While quantitative solubility data for **O-Phenolsulfonic acid** remains sparse, its qualitative solubility in polar solvents is well-established and can be explained by its chemical structure. For researchers and drug development professionals requiring precise solubility data, direct experimental determination is necessary. The provided protocol offers a robust framework for such investigations. Further research is needed to fully understand the specific biological roles and signaling pathways of **O-Phenolsulfonic acid**.

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